molecular formula C6H4Br2FN B1472073 2-Bromo-6-(bromomethyl)-3-fluoropyridine CAS No. 1227574-68-6

2-Bromo-6-(bromomethyl)-3-fluoropyridine

Cat. No.: B1472073
CAS No.: 1227574-68-6
M. Wt: 268.91 g/mol
InChI Key: IAWRFFZLNNYPFZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₄Br₂FN
Molecular Weight: 268.92 g/mol
CAS Number: 1227574-68-6
Structure: A pyridine ring substituted with two bromine atoms (at positions 2 and 6-methyl) and one fluorine atom (position 3).

This compound is a halogenated pyridine derivative with dual bromine substituents, making it highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Its structure is tailored for pharmaceutical intermediate synthesis, particularly in the development of kinase inhibitors and antiviral agents .

Properties

IUPAC Name

2-bromo-6-(bromomethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-4-1-2-5(9)6(8)10-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWRFFZLNNYPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-6-(bromomethyl)-3-fluoropyridine is a pyridine derivative characterized by its unique molecular structure, which includes a bromine atom at the 2-position, a bromomethyl group at the 6-position, and a fluorine atom at the 3-position. Despite its complex structure and potential applications in organic synthesis, there is currently limited data regarding its biological activity and mechanisms of action.

The molecular formula of this compound is C_7H_6Br_2F_N, with a molecular weight of approximately 268.91 g/mol. The compound typically appears as a white to light yellow solid and exhibits polar characteristics due to the presence of electronegative atoms like bromine and fluorine, which influence its solubility and reactivity in biological systems.

Current Research Findings

As of now, there is no established mechanism of action for this compound in biological systems, as it has not been extensively studied. The absence of biological evaluations limits our understanding of its potential therapeutic applications or toxicity profiles. However, studies on similar compounds suggest that modifications in the pyridine structure can significantly affect biological activity.

For instance, derivatives of pyridine have shown varying antibacterial activities. A study highlighted that certain fluoropyridine derivatives exhibited potent antibacterial effects against gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL . These findings indicate that while this compound itself has not been tested, structurally similar compounds may offer insights into its potential biological properties.

Comparative Analysis with Related Compounds

To better understand the possible biological activity of this compound, it is useful to compare it with other related compounds. Below is a table summarizing key features and potential biological activities of similar pyridine derivatives:

Compound NameCAS NumberKey FeaturesBiological Activity
2-Bromo-5-fluoro-6-methylpyridine374633-38-2Methyl group at position 6Moderate antibacterial activity
3-Amino-2-bromo-5-fluoropyridine884495-03-8Amino group substitutionPotential antibacterial activity
2-Bromo-6-(difluoromethyl)pyridine872365-91-8Difluoromethyl groupEnhanced lipophilicity
2-Bromo-6-(trifluoromethyl)pyridine189278-27-1Trifluoromethyl groupSignificant electronic effects
2-Bromo-5-fluoro-3-methylpyridine38186-85-5Methyl substitution affecting chemical behaviorVaries based on substitution

This table illustrates how variations in substituent groups can significantly alter both chemical reactivity and biological activity while maintaining a core pyridine structure.

Case Studies

While specific studies on this compound are lacking, analogous compounds have been evaluated for their antibacterial properties. For example, novel derivatives containing fluorinated pyridines have shown promising results against resistant strains of bacteria. One study reported that certain derivatives could inhibit biofilm formation and exhibited low cytotoxicity towards mammalian cells . These findings suggest that similar evaluations for this compound could yield valuable insights into its potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Structural and Functional Differences

The reactivity, stability, and applications of halogenated pyridines depend on substituent positions, halogen types (Br, Cl, F), and additional functional groups. Below is a comparative analysis:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Features
2-Bromo-6-(bromomethyl)-3-fluoropyridine 1227574-68-6 Br (C2), BrCH₂ (C6), F (C3) 268.92 High electrophilicity; dual bromine for sequential functionalization .
3-(Bromomethyl)-2-fluoropyridine 30412-42-1 BrCH₂ (C3), F (C2) 194.01 Single bromine limits cross-coupling versatility; used in small-molecule probes .
3-Bromo-6-chloro-2-fluoropyridine 885952-18-1 Br (C3), Cl (C6), F (C2) 224.44 Chlorine enhances stability; preferred in agrochemical intermediates .
6-Bromo-2-fluoropyridin-3-amine 850220-97-2 Br (C6), F (C2), NH₂ (C3) 191.00 Amino group enables hydrogen bonding; used in drug discovery .
3-Bromo-2-(difluoromethyl)-6-fluoropyridine 1803695-57-9 Br (C3), CF₂H (C2), F (C6) 217.26 Difluoromethyl group increases lipophilicity; relevant in CNS drug design .

Key Research Findings

Structure-Activity Relationship (SAR)

  • Halogen Positioning : Fluorine at C3 enhances electronic effects, directing reactivity to C2 and C6 positions .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions, whereas chlorine offers cost efficiency .

Preparation Methods

Bromination and Bromomethylation Using N-Bromosuccinimide (NBS)

A widely employed method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often combined with radical initiators such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted in inert solvents like tetrachloromethane or dichloromethane under reflux or irradiation conditions.

  • Procedure example:

    • Starting from 3-fluoropyridine derivatives with methyl substituents, NBS is added in the presence of a radical initiator.
    • The reaction is maintained at approximately 80°C or under UV irradiation for about 1 hour.
    • This leads to bromination at the 2-position and bromomethylation at the 6-position via radical substitution.
  • Reported yields: Approximately 90-95% yield for the bromomethylated product under optimized conditions.

  • Reference: Liu et al. (2003) demonstrated this approach for related compounds with yields around 95% using NBS/dibenzoyl peroxide in tetrachloromethane at 80°C for 1 hour.

Multi-Step Synthesis via Aminopyridine Intermediates and Improved Balz-Schiemann Fluorination

Another approach involves starting from aminopyridine precursors followed by bromination and fluorination steps:

  • Step 1: Bromination of aminopyridines or nitropyridines at the methyl position using reagents such as phosphorus tribromide or tribromophosphorus oxide at elevated temperatures (110-130°C) in solvents like acetonitrile.

  • Step 2: Reduction of nitro groups to amino groups using Raney nickel under hydrogen pressure (~40 psi) in methanol.

  • Step 3: Fluorination via an improved Balz-Schiemann reaction, which involves diazotization and fluorination under milder conditions than traditional methods, enhancing yield and reducing side reactions.

  • This method is suitable for industrial scale due to mild reaction conditions and high yields (over 90% in bromination and reduction steps).

  • Reference: Chinese patent CN102898358A describes this method for fluoropyridine compounds, including brominated derivatives, highlighting its scalability and efficiency.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination N-Bromosuccinimide (NBS), radical initiator (AIBN, dibenzoyl peroxide) 80°C or irradiation 1-6 hours 90-95 Inert solvents (CCl4, CH2Cl2)
Bromination of methyl Tribromophosphorus oxide, acetonitrile 110-130°C 3 hours ~93 Followed by quenching with ice/water
Reduction of nitro to amino Raney nickel, H2 pressure (40 psi), methanol Room temperature 5 hours 90 Filtration and recrystallization
Fluorination (Balz-Schiemann) Diazotization and fluorination under mild conditions Ambient to moderate Variable High Improved method reduces side reactions

Summary Table of Preparation Routes

Methodology Starting Material Key Reagents Reaction Type Advantages Limitations
NBS Bromination & Bromomethylation 3-Fluoropyridine methyl derivatives NBS, AIBN/dibenzoyl peroxide Radical bromination High yield, straightforward Requires radical initiators
Aminopyridine Bromination & Fluorination Aminopyridine or nitropyridine Tribromophosphorus oxide, Raney Ni, Balz-Schiemann reagents Bromination, reduction, fluorination Mild conditions, scalable Multi-step, requires hydrogenation

Research Findings and Industrial Relevance

  • The use of NBS with radical initiators remains the most common laboratory-scale method due to its efficiency and simplicity.
  • The improved Balz-Schiemann fluorination combined with bromination offers a robust industrial route, minimizing harsh conditions and improving yields.
  • Reaction parameters such as temperature, solvent choice, and reaction time critically influence yield and purity.
  • Control over regioselectivity is essential to obtain the desired 2-bromo-6-(bromomethyl)-3-fluoropyridine rather than isomeric products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-bromo-6-(bromomethyl)-3-fluoropyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogenation of a pre-functionalized pyridine scaffold. For example, bromomethylation at the 6-position of 3-fluoropyridine derivatives may involve radical bromination or substitution reactions using reagents like bromotrimethylsilane (as seen in analogous syntheses of 2-bromo-6-methylpyridine ). Key parameters include temperature control (e.g., 60–80°C for bromomethylation), solvent polarity (e.g., DCM or THF), and stoichiometric ratios of brominating agents. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Analytical Approach :

  • ¹H/¹³C NMR : Resolve substituent positions on the pyridine ring. For instance, the deshielding effect of fluorine at C3 and bromine at C2/C6 can be observed in chemical shifts .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₆H₄Br₂FN: ~295.84 g/mol) and isotopic patterns (Br²⁷/⁸¹ doublets) .
  • FT-IR : Identify C-F (1100–1200 cm⁻¹) and C-Br (500–700 cm⁻¹) stretches .
    • Purity Assessment : HPLC with UV detection (λ ≈ 260–280 nm for pyridines) is recommended, particularly for intermediates in pharmaceutical syntheses .

Advanced Research Questions

Q. How do bromine and fluorine substituents affect the electronic properties and regioselectivity of subsequent reactions (e.g., cross-coupling)?

  • Electronic Effects :

  • The electron-withdrawing fluorine at C3 decreases electron density at adjacent positions, potentially directing electrophilic attacks to C4/C5. Bromine at C2/C6 further polarizes the ring, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Computational studies (DFT) can model charge distribution, as demonstrated in related fluoropyridines where fluorine alters quadrupole moments and magnetic susceptibility anisotropies .
    • Regioselectivity : Steric hindrance from the bromomethyl group at C6 may favor substitutions at C4. Experimental validation via competitive coupling reactions (e.g., using aryl boronic acids) is advised .

Q. What challenges arise in crystallographic analysis of halogenated pyridines, and how can they be mitigated?

  • Crystallization Issues : Heavy atoms (Br, F) increase X-ray absorption, complicating data collection. High-resolution synchrotron sources or cryocooling (100 K) improve diffraction quality .
  • Refinement Strategies : SHELXL (via Olex2) is robust for handling disordered bromine positions. For twinned crystals (common in halogenated aromatics), the TwinRotMat tool in SHELXL can refine twin laws .
  • Case Study : In 3-fluoropyridine derivatives, fluorine’s electronegativity disrupts π-stacking, necessitating co-crystallization with bulky counterions for stable lattice formation .

Q. How can computational chemistry predict reactivity trends for this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodology :

  • CNDO/2 or DFT : Calculate π-electron density maps to identify electrophilic hotspots. For example, fluoropyridines exhibit reduced nonlocal magnetic susceptibilities, correlating with reactivity at meta/para positions .
  • Transition-State Modeling : Use Gaussian or ORCA to simulate SNAr mechanisms, accounting for solvation effects (e.g., DMSO as a polar aprotic solvent). Activation energies for Br vs. F displacement can guide synthetic routes .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated pyridines: How to resolve experimental inconsistencies?

  • Root Causes : Variations may arise from impurities (e.g., residual solvents in bromomethylation) or polymorphism.
  • Resolution :

  • DSC/TGA : Confirm thermal stability and phase transitions. For example, 2-bromo-6-methylpyridine melts at 30–35°C but may supercool in impure samples .
  • Recrystallization : Reproduce results using multiple solvents (hexane vs. ethanol) to isolate polymorphs .

Methodological Recommendations

  • Synthetic Optimization : Screen Pd catalysts (e.g., XPhos vs. SPhos) for couplings to balance steric bulk and reactivity .
  • Safety Protocols : Handle brominated compounds in fume hoods; HF/HBr byproducts from decomposition require scrubbing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(bromomethyl)-3-fluoropyridine
Reactant of Route 2
2-Bromo-6-(bromomethyl)-3-fluoropyridine

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